Okamurallene
Description
Okamurallene is a halogenated C₁₅ nonterpenoid compound first isolated in 1981 from the red alga Laurencia okamurai Yamada . Its structure features a conjugated bromoallene moiety, axial chirality, and two stereogenic centers, making it a structurally complex marine natural product. The absolute configuration of this compound was resolved using vacuum-ultraviolet circular dichroism (VUVCD), confirming its (3R,4S,5R,12S) stereochemistry . This compound belongs to the Laurencia-derived C₁₅ acetogenins, a class known for their diverse halogenation patterns and bioactive properties .
Properties
CAS No. |
80539-33-9 |
|---|---|
Molecular Formula |
C15H16Br2O3 |
Molecular Weight |
404.09 g/mol |
InChI |
InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3 |
InChI Key |
WXWHMKSLXWIAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,2-elimination process, which is practical for obtaining halogenoallenes .
Industrial Production Methods: . Advances in marine biotechnology may facilitate more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Okamurallene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of halogen atoms and the allene moiety in its structure.
Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epoxides, while reduction may produce alcohols .
Scientific Research Applications
Okamurallene has garnered significant interest in scientific research due to its unique structure and biological activities . Its applications span various fields:
Mechanism of Action
The mechanism by which okamurallene exerts its effects involves interactions with molecular targets and pathways within biological systems . Its halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may disrupt cellular processes by binding to specific receptors and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of this compound and Related Compounds
Key Observations :
Structural Homology : this compound, Aplysiallene, and Neolaurallene share the same molecular formula (C₁₅H₂₀Br₂O₂) but differ in stereochemistry and substituent positioning. For example, this compound’s axial chirality distinguishes it from Neolaurallene’s central stereocenters .
Halogenation Patterns : Venustin A lacks the allene moiety but contains a brominated cyclic ether, highlighting divergent biosynthetic pathways within the Laurencia genus .
Methodological Comparisons
- Stereochemical Assignment : this compound’s absolute configuration was resolved using VUVCD, a method superior to traditional NMR for distinguishing axial chirality in bromoallenes . In contrast, Aplysiallene’s configuration was determined via X-ray crystallography and chemical degradation .
- Biosynthetic Origin : this compound and Neolaurallene are both derived from Laurencia species, whereas Aplysiallene is sourced from mollusks, suggesting horizontal gene transfer or dietary accumulation of algal metabolites .
Functional Divergence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
